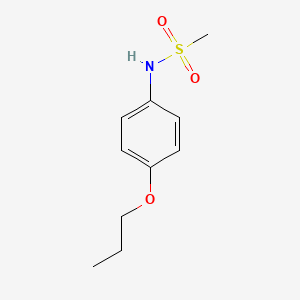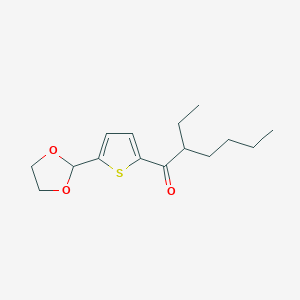
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone” typically belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has atoms of at least two different elements as members of the ring .
Synthesis Analysis
The synthesis of such compounds often involves the formation of a heterocyclic ring, such as a dioxolane ring, which can be formed through a variety of methods, including reactions with 1,2-diols . The addition of the thienyl and ethylpentyl groups would likely involve further steps, possibly including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of such a compound would likely be complex, with the dioxolane ring providing a degree of rigidity to the structure. The thienyl and ethylpentyl groups would likely add further complexity to the structure .Chemical Reactions Analysis
In terms of reactivity, the compound could potentially undergo a variety of reactions. For example, esters are known to undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups present would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
-
Anticancer Evaluation of Indoles A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study resulted in the identification of compounds with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
-
Synthesis of 1,2,4-Triazole-Containing Scaffolds 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . These compounds have been synthesized using 3-amino-1,2,4-triazole . They have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3S/c1-3-5-6-11(4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKMBEKAWZLJQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641915 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone | |
CAS RN |
898772-98-0 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

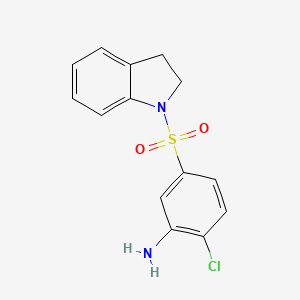
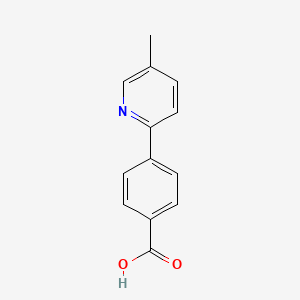
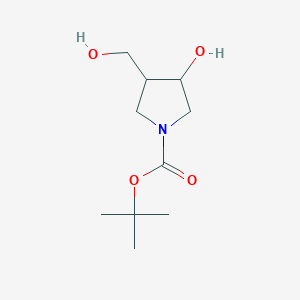

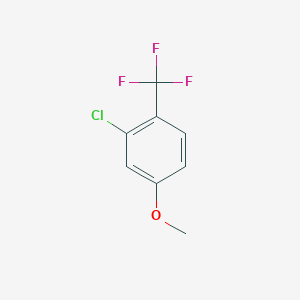
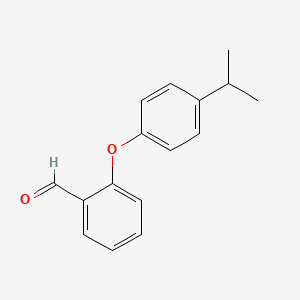
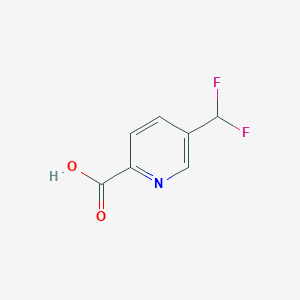
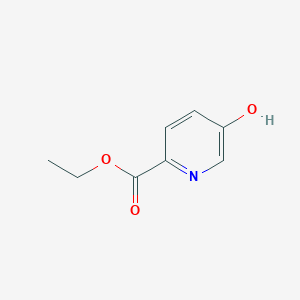
![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)

